molecular formula C9H20N2O2 B2426766 1-(1,3-Dimethoxypropan-2-yl)piperazine CAS No. 78531-34-7

1-(1,3-Dimethoxypropan-2-yl)piperazine

Cat. No.: B2426766
CAS No.: 78531-34-7
M. Wt: 188.271
InChI Key: INSNYLWAZJNTSU-UHFFFAOYSA-N
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Description

1-(1,3-Dimethoxypropan-2-yl)piperazine is a chemical compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(1,3-Dimethoxypropan-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethoxypropan-2-ol with piperazine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and increase efficiency .

Chemical Reactions Analysis

1-(1,3-Dimethoxypropan-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

1-(1,3-Dimethoxypropan-2-yl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethoxypropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

1-(1,3-Dimethoxypropan-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)piperazine: This compound has a similar structure but with one less methoxy group, which may result in different chemical and biological properties.

    1-(3-Methoxypropyl)piperazine: This compound has a different substitution pattern on the piperazine ring, leading to variations in its reactivity and applications.

    1-(1,3-Dimethoxypropyl)piperazine:

Biological Activity

1-(1,3-Dimethoxypropan-2-yl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H18N2O2\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Receptors : The compound may act on neurotransmitter receptors, influencing neurochemical pathways involved in mood regulation and cognitive functions.
  • Oxidative Stress Modulation : It has been reported to exhibit antioxidative properties, potentially reducing oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : The compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could serve as a basis for developing new antimicrobial therapies.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties:

  • Cell Viability Assays : Using various cancer cell lines (e.g., HeLa and MCF-7), studies found that treatment with this compound resulted in significant reductions in cell viability.
Cell LineIC50 (µM)
HeLa15
MCF-720

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS generation and mitochondrial disruption.

Case Study 1: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in a mouse model of oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved behavioral outcomes in tests measuring memory and learning.

Case Study 2: In Vivo Efficacy

In vivo studies using rat models demonstrated that administration of the compound led to a reduction in tumor size when combined with standard chemotherapy agents. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment.

Properties

IUPAC Name

1-(1,3-dimethoxypropan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-12-7-9(8-13-2)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNYLWAZJNTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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